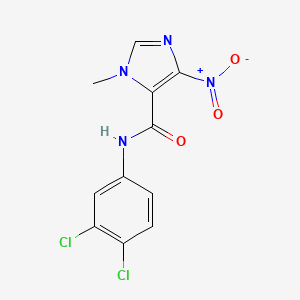
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione is an organic compound that belongs to the class of diketones. This compound is characterized by the presence of two indolizinyl groups attached to an ethane-1,2-dione backbone. The indolizinyl groups are substituted with methyl groups at the 2-position, which contributes to the compound’s unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2-methylindolizine with oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction forms the intermediate this compound.
Purification: The crude product is purified through recrystallization from a suitable solvent, such as diethyl ether, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反応の分析
反応の種類
1,2-ビス(2-メチルインドリジン-3-イル)エタン-1,2-ジオンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するキノンを生成するために酸化することができます。
還元: 還元反応によって、ジケトン基をジオールに変換することができます。
置換: インドリジン基は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。
置換: 求電子置換反応には、硫酸(H2SO4)やルイス酸などの触媒がしばしば必要となります。
主要な生成物
酸化: キノン
還元: ジオール
置換: 様々な置換インドリジン誘導体
4. 科学研究への応用
1,2-ビス(2-メチルインドリジン-3-イル)エタン-1,2-ジオンは、科学研究でいくつかの用途があります。
化学: これは、複雑な有機分子の合成のためのビルディングブロックとして、また光活性化合物の前駆体として使用されます。
生物学: この化合物の誘導体は、抗菌作用や抗がん作用を含む潜在的な生物活性について研究されています。
医学: 特に特定の分子経路を標的とする薬物開発におけるその使用を調査するための研究が進行中です。
産業: この化合物は、有機半導体や光電子デバイス用の材料の開発に使用されます。
科学的研究の応用
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a precursor for photoactive compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the development of organic semiconductors and materials for optoelectronic devices.
作用機序
1,2-ビス(2-メチルインドリジン-3-イル)エタン-1,2-ジオンの作用機序は、特定の分子標的との相互作用を伴います。ジケトン基は、生体分子上の求核性部位と相互作用する反応性中間体を形成することができます。この相互作用は、細胞シグナル伝達や代謝など、様々な生化学的経路の調節につながる可能性があります。
6. 類似化合物の比較
類似化合物
1,2-ビス(2,5-ジメチルチオフェン-3-イル)エタン-1,2-ジオン: この化合物は、インドリジン基の代わりにチオフェン基を持っています。
1,2-ビス(3,4-ジメトキシフェニル)エタン-1,2-ジオン: この化合物は、ジメトキシフェニル基を特徴としています。
独自性
1,2-ビス(2-メチルインドリジン-3-イル)エタン-1,2-ジオンは、インドリジン基の存在により、独特の電子特性と立体特性を付与されています
類似化合物との比較
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: This compound has thiophene groups instead of indolizinyl groups.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound features dimethoxyphenyl groups.
Uniqueness
1,2-Bis(2-methylindolizin-3-yl)ethane-1,2-dione is unique due to the presence of indolizinyl groups, which impart distinct electronic and steric properties
特性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
1,2-bis(2-methylindolizin-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C20H16N2O2/c1-13-11-15-7-3-5-9-21(15)17(13)19(23)20(24)18-14(2)12-16-8-4-6-10-22(16)18/h3-12H,1-2H3 |
InChIキー |
IRTJGPBLMYLCGP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=CC=CC2=C1)C(=O)C(=O)C3=C(C=C4N3C=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5,6-bis[4-(propan-2-yl)phenyl]-1,2,4-triazin-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B11486355.png)
![N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-2-methyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)furan-3-carboxamide](/img/structure/B11486381.png)
![6-({4-[4-(morpholin-4-ylcarbonyl)-2-nitrophenyl]piperazin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B11486398.png)

![1-{4-[(4-Ethoxyphenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}piperidine](/img/structure/B11486411.png)
![1-methyl-4-(4-methylphenyl)-6-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11486413.png)
![4-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzenesulfonamide](/img/structure/B11486419.png)
![Ethyl 1-{[3-(ethoxycarbonyl)-5-hydroxy-1-benzofuran-2-yl]methyl}piperidine-4-carboxylate](/img/structure/B11486425.png)
![N-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]pyridine-3-carboxamide](/img/structure/B11486426.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11486431.png)
![N-(pyridin-3-ylmethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B11486439.png)
![1H-Pyrazol-3-amine, 4-[(4-chlorophenyl)azo]-](/img/structure/B11486445.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11486454.png)
![3-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486457.png)
